molecular formula C22H25ClN2O2 B12567609 N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide

N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide

Cat. No.: B12567609
M. Wt: 384.9 g/mol
InChI Key: CNVPKQVWDRVCRM-XOBRGWDASA-N
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Description

N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorobenzoyl group and an indenyl group attached to an isoleucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl~2~) under reflux conditions.

    Coupling with Indenylamine: The acid chloride is then reacted with 2,3-dihydro-1H-inden-5-ylamine in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

    Introduction of the Isoleucine Moiety: The resulting intermediate is coupled with isoleucine or its ester derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The indenyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles like amines (R-NH~2~) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Indenone or indenol derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)glycinamide
  • N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)alaninamide
  • N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)valinamide

Uniqueness

N~2~-(2-Chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is unique due to the presence of the isoleucine moiety, which may impart specific stereochemical and physicochemical properties

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-chloro-N-[(2S,3S)-1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C22H25ClN2O2/c1-3-14(2)20(25-21(26)18-9-4-5-10-19(18)23)22(27)24-17-12-11-15-7-6-8-16(15)13-17/h4-5,9-14,20H,3,6-8H2,1-2H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1

InChI Key

CNVPKQVWDRVCRM-XOBRGWDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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